1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol
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Overview
Description
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
Preparation Methods
The synthesis of 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst . This process involves the addition of a nitrile group to form disubstituted imidazoles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically involve controlled temperatures and pressures, as well as the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Chemical Reactions Analysis
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride can produce secondary amines .
Scientific Research Applications
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For instance, it may inhibit enzyme activity by coordinating with the active site metal ions, thereby blocking substrate binding and catalysis .
Comparison with Similar Compounds
Similar compounds to 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol include other imidazole derivatives such as:
Benzimidazole: Known for its anticancer and antiviral properties.
Triazole: Used in antifungal medications and as a ligand in coordination chemistry.
Thiazole: Found in various pharmaceuticals and agrochemicals.
What sets this compound apart is its unique combination of a benzyl group, a sulfonyl group, and a piperidin-3-ol moiety, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-16(2)15-27(25,26)20-21-11-18(13-22-10-6-9-19(24)14-22)23(20)12-17-7-4-3-5-8-17/h3-5,7-8,11,16,19,24H,6,9-10,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZRKIQZWBICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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